molecular formula C23H20N3+ B13410453 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium

Cat. No.: B13410453
M. Wt: 338.4 g/mol
InChI Key: QTXHWHLDFGOOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with indole derivatives. One common method includes the use of indole-3-carbaldehyde and 1-methylpyridinium iodide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .

Scientific Research Applications

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium exerts its effects involves interaction with various molecular targets. It is known to bind to nuclear receptors and modulate gene expression, leading to changes in cellular processes such as apoptosis and cell proliferation. The compound can also generate reactive oxygen species, contributing to its cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Di(1H-indol-3-yl)methyl)phenol
  • 1-Methyl-4-(1H-indol-3-yl)methylpyridinium
  • Diindolylmethane derivatives

Uniqueness

4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C23H20N3+

Molecular Weight

338.4 g/mol

IUPAC Name

3-[1H-indol-3-yl-(1-methylpyridin-1-ium-4-yl)methyl]-1H-indole

InChI

InChI=1S/C23H20N3/c1-26-12-10-16(11-13-26)23(19-14-24-21-8-4-2-6-17(19)21)20-15-25-22-9-5-3-7-18(20)22/h2-15,23-25H,1H3/q+1

InChI Key

QTXHWHLDFGOOKK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.